

An In-depth Technical Guide to Hexyl Nicotinate (CAS: 23597-82-2)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and experimental evaluation of **hexyl nicotinate**.

Core Physicochemical Properties

Hexyl nicotinate, a nicotinic acid ester, is a colorless to pale yellow, oily liquid.[1] It is formed from the esterification of nicotinic acid (niacin) and hexanol.[1] Its lipophilic nature contributes to its enhanced skin penetration compared to niacin.[2][3][4]



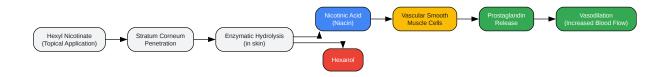
Property	Value	Soul
CAS Number	23597-82-2	
Molecular Formula	C12H17NO2	
Molecular Weight	207.27 g/mol	
Appearance	Colorless to pale yellow clear liquid	
Boiling Point	147 °C	-
Density	1.0133 - 1.021 g/cm³ @ 20°C	_
Refractive Index	1.488 - 1.492 @ 20°C	
Solubility	Soluble in DMSO and organic solvents; limited solubility in water.	-
Flash Point	140 °C	_

Biological Activity and Mechanism of Action

Hexyl nicotinate is primarily known for its vasodilatory effects, leading to increased blood circulation in the skin where it is topically applied. This property makes it a common active ingredient in topical preparations for conditions such as Raynaud's phenomenon and in cosmetic formulations aimed at improving skin metabolism. It is also used for the topical treatment of muscle, joint, and ligament pain due to its rubefacient (warming) and circulation-stimulating properties.

The proposed mechanism of action involves the enzymatic hydrolysis of **hexyl nicotinate** in the skin to release nicotinic acid and hexanol. Nicotinic acid then acts on vascular smooth muscle, though the precise signaling pathway for its vasodilatory effect is complex and can involve multiple mechanisms, including the release of prostaglandins and activation of cyclic nucleotide pathways.





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Proposed mechanism of **hexyl nicotinate**-induced vasodilation.

Experimental Protocols In Vivo Assessment of Vasodilation using Laser Doppler Velocimetry

This non-invasive technique is used to measure the change in cutaneous blood flow following the topical application of **hexyl nicotinate**.

Objective: To quantify the vasodilatory effect of **hexyl nicotinate** on the skin.

Materials:

- **Hexyl nicotinate** lotion (e.g., 0.1% and 1.0% concentrations).
- Laser Doppler Velocimeter (e.g., Perimed Pf2).
- Healthy human volunteers or patients with conditions like Raynaud's phenomenon.
- Skin cleaning supplies.

Procedure:

- Acclimatize the subject in a temperature-controlled room for at least 20 minutes.
- Select and clean the application sites on the skin (e.g., forearm, fingers).
- Record baseline skin blood flow measurements using the Laser Doppler Velocimeter.

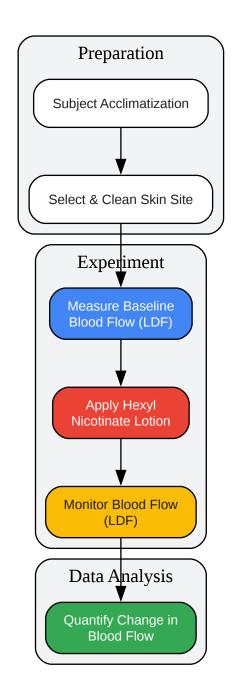






- Apply a standardized amount of the hexyl nicotinate lotion to the selected skin area.
- Continuously or intermittently monitor the skin blood flow at the application site for a specified period (e.g., 30-60 minutes).
- Record the time to onset of vasodilation, the time to peak blood flow, and the magnitude of the change in blood flow.
- A control lotion (vehicle without hexyl nicotinate) should be applied to a contralateral site for comparison.





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Workflow for assessing vasodilation using Laser Doppler Flowmetry.

In Vitro Skin Penetration Study using Franz Diffusion Cells

This method is used to assess the permeation of **hexyl nicotinate** through the skin.



Objective: To determine the rate and extent of **hexyl nicotinate** penetration through ex vivo human or animal skin.

Materials:

- Franz diffusion cells.
- Dermatomed human or animal skin (e.g., $400 \pm 50 \mu m$ thickness).
- Receptor fluid (e.g., 0.9% NaCl with 1% bovine serum albumin and 0.05% gentamycin sulfate).
- Hexyl nicotinate solution in a suitable vehicle.
- Analytical instrumentation for quantification (e.g., HPLC).

Procedure:

- Thaw and mount the dermatomed skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
- Fill the receptor compartment with receptor fluid and ensure no air bubbles are trapped beneath the skin.
- Allow the system to equilibrate.
- Apply a known quantity of the hexyl nicotinate formulation to the skin surface in the donor compartment.
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 16, 24 hours), collect samples from the receptor fluid.
- Replenish the receptor compartment with fresh receptor fluid after each sampling.
- Analyze the concentration of hexyl nicotinate in the collected samples using a validated analytical method like HPLC.



 Calculate the cumulative amount of hexyl nicotinate permeated per unit area over time and determine the flux.

Safety and Handling

Hexyl nicotinate is classified as a skin and eye irritant. It may also cause respiratory irritation.

Hazard Statement	Precautionary Measures
H315: Causes skin irritation.	P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation.	P302+P352: IF ON SKIN: Wash with plenty of soap and water.
H335: May cause respiratory irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.	
P271: Use only outdoors or in a well-ventilated area.	

Storage: Store in a well-ventilated place and keep the container tightly closed. For long-term storage of stock solutions, -80°C for up to 6 months or -20°C for up to 1 month is recommended.

Personal Protective Equipment (PPE):

- Eye/Face Protection: Safety goggles with side-shields.
- · Hand Protection: Protective gloves.
- Skin and Body Protection: Impervious clothing.



 Respiratory Protection: Use a suitable respirator if exposure limits are exceeded or irritation is experienced.

This document is intended for research and development purposes only. Always refer to the latest Safety Data Sheet (SDS) for complete and up-to-date safety information.

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